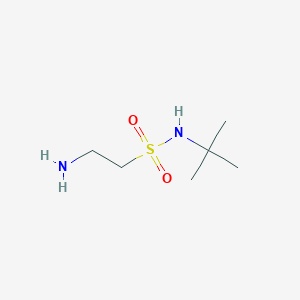

2-amino-N-tert-butylethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-amino-N-tert-butylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-6(2,3)8-11(9,10)5-4-7/h8H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKRAFLGAVAWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-tert-butylethane-1-sulfonamide typically involves the reaction of tert-butylamine with ethane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-amino-N-tert-butylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted sulfonamides.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-tert-butylethane-1-sulfonamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-amino-N-tert-butylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity: The tert-butyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Enzyme Inhibition Activity

Compounds with aryl sulfonamide substituents (e.g., 3c , 3d ) exhibit cholinesterase inhibition, while the tert-butyl derivative lacks reported activity

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | LOX IC₅₀ (µM) |

|---|---|---|---|

| This compound | Not reported | Not reported | Not reported |

| 3c (4-Methylphenyl) | 82.93 ± 0.15 | >100 | >100 |

| 3d (4-Chlorophenyl) | >100 | 45.65 ± 0.48 | >100 |

| Eserine (Reference) | 0.04 ± 0.0001 | 0.85 ± 0.00 | - |

Analysis :

- 3c and 3d show selectivity for AChE and BChE, respectively, likely due to interactions between their aryl groups and enzyme hydrophobic pockets. The inactivity of 3f (unsubstituted phenyl) highlights the importance of substituent choice .

Physicochemical and Pharmacokinetic Properties

- Solubility : The tert-butyl group likely reduces aqueous solubility compared to aryl analogs, which benefit from moderate polarity. This could limit in vivo bioavailability .

- Synthetic Accessibility : The tert-butyl derivative’s synthesis avoids aryl sulfonyl chlorides, simplifying production but limiting structural diversity .

Biological Activity

2-Amino-N-tert-butylethane-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which has been associated with various pharmacological effects, including enzyme inhibition and antimicrobial activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C6H17N2O2S

- Molecular Weight : 216.73 g/mol

- CAS Number : 782394-54-1

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism of action is believed to include:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and fluid balance .

- Signal Transduction Modulation : It may influence signaling pathways that regulate cellular functions, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens, making it a candidate for further development in treating infections .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of sulfonamide derivatives. For instance, modifications to sulfonamide structures have shown promising results in inhibiting cancer cell lines such as MDA-MB-231 and HT-29. The efficacy of these compounds often correlates with their ability to inhibit carbonic anhydrases associated with tumor growth .

Research Findings

A variety of studies have investigated the biological activities of this compound and related compounds. Below is a summary of key findings:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against common bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies assessed the effect of this compound on MDA-MB-231 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N-tert-butylethane-1-sulfonamide and its derivatives?

- Methodological Answer : Two primary methods are documented:

- Aryl sulfonyl chloride reaction : Reacting 1-amino-2-phenylethane with aryl sulfonyl chlorides under aqueous Na₂CO₃ with pH control (yields sulfamoyl derivatives). This method emphasizes pH optimization (e.g., ~8–9) to balance reactivity and stability .

- Palladium-catalyzed coupling : Using Pd₂(dba)₃ and tBu-XPhos as catalysts with aryl bromides in toluene/water mixtures at 90°C. This method achieves higher regioselectivity but requires inert conditions and catalyst optimization .

Characterization typically involves IR (to confirm sulfonamide S=O stretches), ¹H/¹³C NMR (to verify tert-butyl and ethane-sulfonamide groups), and EI-MS for molecular weight validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies sulfonamide S=O asymmetric/symmetric stretches (1130–1370 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .

- NMR : ¹H NMR reveals tert-butyl singlet (~1.3 ppm) and ethane-sulfonamide methylene protons (δ 3.0–4.0 ppm). ¹³C NMR confirms sulfonamide sulfur-bound carbons (δ 45–55 ppm) .

- EI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, ensuring purity and structural integrity .

Advanced Research Questions

Q. How can researchers analyze contradictions in enzyme inhibition data for sulfonamide derivatives?

- Methodological Answer : Inconsistent bioactivity (e.g., compound 3f in showing no inhibition against AChE/BChE/LOX) may arise from:

- Steric hindrance : Bulky substituents blocking enzyme active sites (e.g., para-substituted aryl groups reducing binding affinity).

- Electronic effects : Electron-withdrawing groups (e.g., nitro) destabilizing hydrogen bonds with catalytic triads.

- Assay variability : Differences in enzyme sources (e.g., human vs. electric eel AChE) or buffer conditions (pH, ionic strength).

Mitigation involves comparative docking studies (e.g., AutoDock-Vina) and dose-response curves (IC₅₀ vs. EC₅₀) to validate target engagement .

Q. What mechanistic insights explain the synthesis of sulfonamides via palladium catalysis?

- Oxidative addition : Pd⁰ reacts with aryl bromide to form Pdᴵᴵ-Ar intermediates.

- Transmetallation : tert-Butanesulfinamide coordinates to Pdᴵᴵ, displacing bromide.

- Reductive elimination : Pdᴵᴵ releases the coupled product (N-aryl sulfonamide), regenerating Pd⁰.

Key factors include ligand choice (tBu-XPhos enhances steric protection) and solvent polarity (toluene/water mixture stabilizes intermediates). Isotopic labeling (¹⁸O in sulfinamide) can track oxygen transfer pathways .

Q. How can structure-activity relationships (SARs) guide the design of potent cholinesterase inhibitors?

- Methodological Answer : From , 3c (IC₅₀ = 82.93 µM for AChE) and 3d (IC₅₀ = 45.65 µM for BChE) highlight SAR trends:

- Hydrophobic substituents : tert-Butyl groups enhance binding to AChE’s peripheral anionic site.

- Polar groups : Meta-substituted electron-donating groups (e.g., -OMe) improve BChE affinity via hydrogen bonding.

Advanced strategies: - CoMFA/CoMSIA : 3D-QSAR models to map electrostatic/hydrophobic fields.

- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications .

Data Analysis and Optimization

Q. What statistical methods resolve discrepancies in enzymatic IC₅₀ values across studies?

- Methodological Answer :

- Grubbs’ test : Identifies outliers in replicate IC₅₀ measurements (e.g., ±SEM in ).

- ANOVA with Tukey’s HSD : Compares means across multiple derivatives (e.g., 3a-l ).

- Bootstrap resampling : Estimates confidence intervals for low-n datasets (e.g., n=3 replicates). Normalize data to reference inhibitors (e.g., eserine) to control for inter-assay variability .

Q. How can reaction conditions be optimized for scaling sulfonamide synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (70–110°C), catalyst loading (1–5 mol%), and solvent ratios (toluene:H₂O) to maximize yield.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 h → 2 h in ) while maintaining purity.

- Flow chemistry : Continuous processing minimizes side reactions (e.g., oxidation) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.